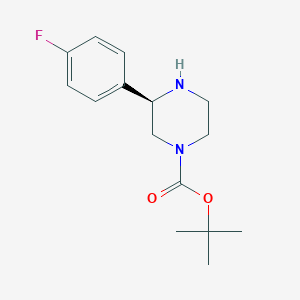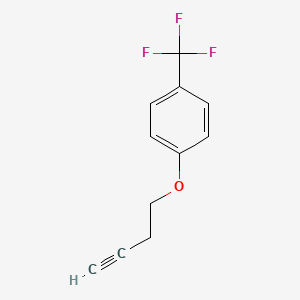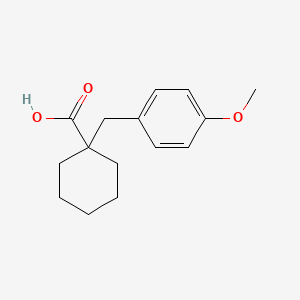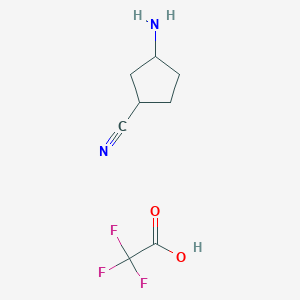![molecular formula C8H13Cl B12276353 1-Chlorobicyclo[2.2.2]octane CAS No. 2064-03-1](/img/structure/B12276353.png)
1-Chlorobicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃Cl. It is a bicyclic compound, meaning it contains two fused rings. The structure of this compound consists of a bicyclo[2.2.2]octane framework with a chlorine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
1-Chlorobicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the chlorination of bicyclo[2.2.2]octane. This reaction typically uses chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the bicyclo[2.2.2]octane framework.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chlorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe). The major products formed depend on the nucleophile used.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bicyclo[2.2.2]octane framework is oxidized to form various oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chlorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Some studies focus on its potential as a pharmacophore in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Chlorobicyclo[2.2.2]octane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The bicyclo[2.2.2]octane framework provides a rigid and stable structure that influences the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chlorobicyclo[2.2.2]octane can be compared to other bicyclic compounds such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a larger atom and can influence the reactivity and selectivity of reactions differently.
1-Iodobicyclo[2.2.2]octane: Contains an iodine atom, which is even larger than bromine and chlorine. Iodine’s reactivity is distinct due to its size and bond strength.
Bicyclo[2.2.2]octane: The parent compound without any halogen substitution. It serves as a reference point for understanding the effects of halogen substitution on reactivity.
This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine and iodine analogs.
Eigenschaften
CAS-Nummer |
2064-03-1 |
|---|---|
Molekularformel |
C8H13Cl |
Molekulargewicht |
144.64 g/mol |
IUPAC-Name |
1-chlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Cl/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
InChI-Schlüssel |
GNYICKIOLRWLAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)


![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)


![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)






